![molecular formula C26H24N2O4 B11273748 N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B11273748.png)
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes an acetyl(methyl)amino group, a benzyloxy group, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the benzofuran intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation and Methylation:
Final Coupling: The final step involves coupling the intermediate with the appropriate carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide: can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 2-methylbenzofuran, 5-benzyloxybenzofuran.
Uniqueness: The presence of the acetyl(methyl)amino group and the benzyloxy group makes it unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-17-25(26(30)27-20-9-11-21(12-10-20)28(3)18(2)29)23-15-22(13-14-24(23)32-17)31-16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,27,30) |
InChI Key |
MWFDFZROQZGRTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


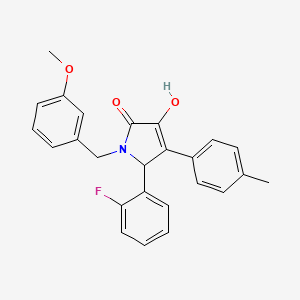
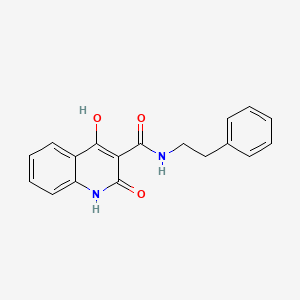
![N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide](/img/structure/B11273677.png)
![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11273679.png)
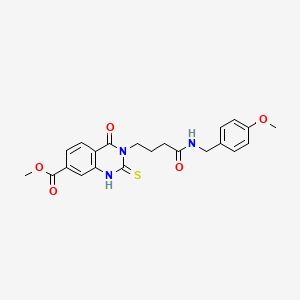
![N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11273686.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11273689.png)
![N-(2-chlorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11273696.png)
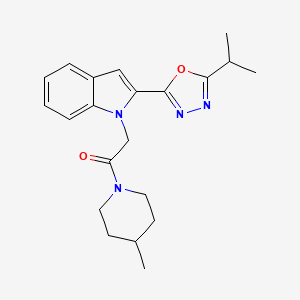
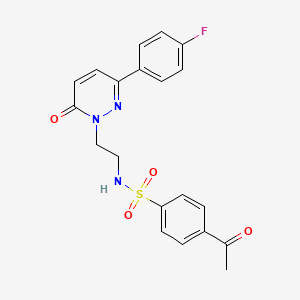
![N-(4-ethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11273711.png)
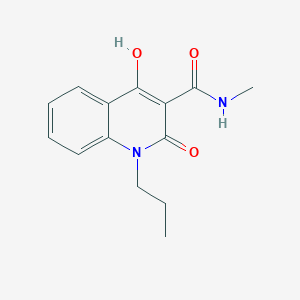
![5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide](/img/structure/B11273714.png)

